molecular formula C15H11NO2 B10840841 2-(3-Hydroxyphenyl)quinolin-6-ol CAS No. 87741-96-6

2-(3-Hydroxyphenyl)quinolin-6-ol

Cat. No.: B10840841
CAS No.: 87741-96-6
M. Wt: 237.25 g/mol
InChI Key: KVSLALXAPWSPAG-UHFFFAOYSA-N
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Description

2-(3-hydroxyphenyl)quinolin-6-ol is a compound belonging to the quinoline family, which is known for its diverse biological and pharmaceutical activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-hydroxyphenyl)quinolin-6-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-hydroxybenzaldehyde with aniline derivatives in the presence of a catalyst, followed by cyclization to form the quinoline ring . The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and heating to reflux temperatures.

Industrial Production Methods

Industrial production of quinoline derivatives, including this compound, often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are gaining popularity . These methods not only enhance the efficiency of the synthesis but also reduce the generation of hazardous waste.

Chemical Reactions Analysis

Types of Reactions

2-(3-hydroxyphenyl)quinolin-6-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-hydroxyphenyl)quinolin-6-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-hydroxyphenyl)quinolin-6-ol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-hydroxyphenyl)quinolin-6-ol is unique due to the specific positioning of the hydroxyl group on the phenyl ring, which can influence its reactivity and interaction with biological targets. This unique structure may contribute to its distinct biological activities and potential therapeutic applications .

Properties

CAS No.

87741-96-6

Molecular Formula

C15H11NO2

Molecular Weight

237.25 g/mol

IUPAC Name

2-(3-hydroxyphenyl)quinolin-6-ol

InChI

InChI=1S/C15H11NO2/c17-12-3-1-2-10(8-12)14-6-4-11-9-13(18)5-7-15(11)16-14/h1-9,17-18H

InChI Key

KVSLALXAPWSPAG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)C2=NC3=C(C=C2)C=C(C=C3)O

Origin of Product

United States

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